methyl 4-(3-{[N'-(3-chloro-4-methylphenyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a chlorinated phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the pyrrolidinone ring through cyclization reactions. The chlorinated phenyl group is then attached via a substitution reaction, and the final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE shares similarities with other benzoate esters and pyrrolidinone derivatives.
- Compounds like METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE are often compared based on their structural features and reactivity.
Uniqueness
The uniqueness of METHYL 4-(3-{[(E)-N’-(3-CHLORO-4-METHYLPHENYL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22ClN3O4S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 4-[3-[N-(3-chloro-4-methylphenyl)-N'-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-24-22(25-15-8-5-13(2)17(23)11-15)31-18-12-19(27)26(20(18)28)16-9-6-14(7-10-16)21(29)30-3/h5-11,18H,4,12H2,1-3H3,(H,24,25) |
InChI Key |
LUCSACMYNBXNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC(=C(C=C1)C)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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